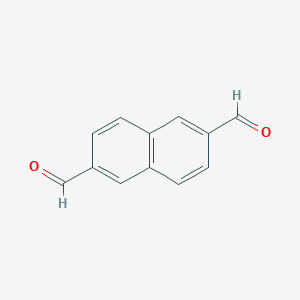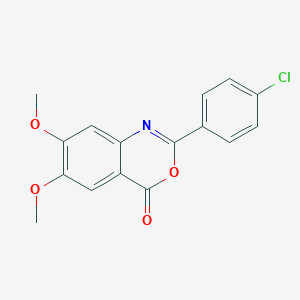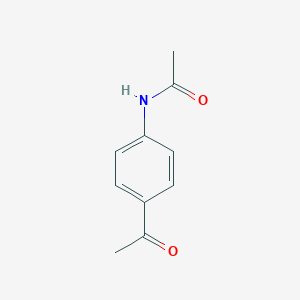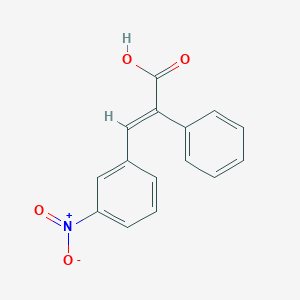
Naphthalene-2,6-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-2,6-dicarbaldehyde is a chemical compound with the CAS Number: 5060-65-1 . Its molecular weight is 184.19 and its molecular formula is C12H8O2 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of a new 2,6-distyryl naphthalene compound, which is a donor–pi–acceptor (D–π–A) conjugated system with amino as electron donating and sulfonyl as electron withdrawing groups, was successfully achieved using Heck chemistry as the main reaction .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H8O2/c13-7-9-1-3-11-6-10 (8-14)2-4-12 (11)5-9/h1-8H . This indicates that the molecule is composed of 12 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
In a study, a new 2,6-distyryl naphthalene compound was synthesized using Heck chemistry as the main reaction . The compound is a donor–pi–acceptor (D–π–A) conjugated system with amino as electron donating and sulfonyl as electron withdrawing groups .Physical and Chemical Properties Analysis
This compound is a solid substance stored under an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 184.19 and its molecular formula is C12H8O2 .科学的研究の応用
Fluorescent Detection and Sensing
Naphthalene derivatives, specifically Naphthalene-2,3-dicarbaldehyde (NDA), have been used for fluorescent detection, demonstrating unique properties in the presence of cyanide ion and methanol. This application reveals its potential in sensitive detection mechanisms, including the fluorescent detection of amino acids (McGill et al., 2005). Additionally, naphthalene-based fluorescent probes have been developed for detecting glutathione (GSH) in living cells and have shown clinical significance in diagnosing and predicting mortality in patients with sepsis (Li et al., 2018).
Analytical Chemistry and Biochemical Applications
Naphthalene-2,3-dicarbaldehyde has been applied in HPLC-fluorescence detection and MEKC-LIF detection for studying amino acids and catecholamines. Its reactivity and stability make it an excellent choice for derivatizing primary amines in analytical assays (Siri et al., 2006).
Synthesis and Material Science
The synthesis of macrocyclic hexamine from Naphthalene-based C2-Symmetric Chiral Diamine and Dialdehyde demonstrates the compound's utility in creating complex molecular architectures with potential applications in material science and catalysis (Ito et al., 2018).
Host-Guest Chemistry
Research on methylene-bridged naphthalene oligomers, synthesized from 2,6-dialkoxyl naphthanene, highlights the importance of Naphthalene-2,6-dicarbaldehyde derivatives in host-guest chemistry. These studies provide insights into the interaction mechanisms of molecular systems and their potential applications in molecular recognition and sensing (Pan et al., 2017).
Catalysis
A kinetic study on the methylation of naphthalene over Fe/ZSM-5 zeolite catalysts indicates the role of this compound derivatives in catalytic processes, specifically in the synthesis of polyethylene naphthalate precursors. This underscores the compound's significance in industrial chemistry and catalysis research (Güleç et al., 2017).
Environmental Studies
Studies on the leaching and primary biodegradation of sulfonated naphthalenes and their formaldehyde condensates from concrete superplasticizers in groundwater affected by tunnel construction demonstrate the environmental impact and degradation pathways of this compound derivatives. This research is crucial for understanding the environmental fate and ecological effects of these compounds (Ruckstuhl et al., 2002).
Safety and Hazards
The safety information for Naphthalene-2,6-dicarbaldehyde includes several precautionary statements such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
将来の方向性
The future directions for Naphthalene-2,6-dicarbaldehyde could involve its use in the development of sodium-ion batteries. A conjugated dicarboxylate, sodium naphthalene-2,6-dicarboxylate (Na2NDC), has been prepared by a low energy consumption reflux method and its performance as a negative electrode for sodium-ion batteries evaluated in electrochemical cells .
作用機序
Target of Action
Naphthalene-2,6-dicarbaldehyde primarily targets the proteins hemoglobin subunit alpha and hemoglobin subunit beta . These proteins are crucial components of hemoglobin, the molecule in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.
Mode of Action
It is known that the compound interacts with these proteins, potentially altering their function or structure .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . Information on its metabolism and excretion is currently unavailable.
特性
IUPAC Name |
naphthalene-2,6-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDQMRZGMILNMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)C=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Naphthalene-2,6-dicarbaldehyde contribute to the formation and properties of the 2D COF in the study?
A1: this compound acts as a key building block in the synthesis of the Py-Np COF. It reacts with 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline via Schiff base condensation, forming imine linkages that hold the COF structure together. [] This specific reaction and the resulting framework contribute to the material's semiconducting properties, crucial for its potential application in organic spin valves.
Q2: What are the material compatibility and stability aspects of the Py-Np COF synthesized using this compound in the context of device fabrication?
A2: The study demonstrates the compatibility of the Py-Np COF with device fabrication processes. The researchers successfully exfoliated the COF into thin films and transferred them onto La0.67Sr0.33MnO3 (LSMO) electrodes, forming a functional organic spin valve. [] While the study focuses on low-temperature (30K) performance, it highlights the potential of such COFs in electronic devices. Further research on stability under different environmental conditions and operational temperatures would be necessary to assess its long-term viability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]naphthalene-1,4-dione](/img/structure/B371431.png)
![2-Chloro-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]naphthalene-1,4-dione](/img/structure/B371432.png)

![1-(3-Chlorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine](/img/structure/B371437.png)
![3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone](/img/structure/B371439.png)

![(3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B371442.png)
![1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine](/img/structure/B371448.png)
![(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol](/img/structure/B371449.png)
![3-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone](/img/structure/B371450.png)



![4-Methyl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B371457.png)
